N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which has been implicated in a variety of physiological and pathological processes. The purpose of
Mechanism Of Action
CPCA acts as a competitive inhibitor of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition leads to a reduction in downstream signaling pathways, which can have a range of physiological and pathological effects depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context.
Biochemical And Physiological Effects
CPCA has been shown to have a range of biochemical and physiological effects, depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context. In cancer cells, CPCA has been shown to inhibit cell proliferation and induce apoptosis, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cancer cell survival. In diabetic animal models, CPCA has been shown to improve glucose tolerance and insulin sensitivity, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in insulin signaling pathways. In cardiovascular disease models, CPCA has been shown to reduce inflammation and improve cardiac function, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cardiovascular disease pathogenesis.
Advantages And Limitations For Lab Experiments
CPCA has several advantages for lab experiments, including its high purity and potency as a N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitor. However, it also has several limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for CPCA research, including the development of more selective N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitors, the investigation of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform-specific effects, and the exploration of CPCA as a therapeutic agent for various diseases. Additionally, there is a need for further investigation into the potential off-target effects of CPCA and the development of more precise dosing strategies to avoid toxicity.
Conclusion
In conclusion, CPCA is a valuable tool for scientific research, with its potent inhibition of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. While there are limitations to its use, careful dosing and further research into its potential off-target effects may help to overcome these limitations and further advance our understanding of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide signaling pathways.
Synthesis Methods
CPCA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with cycloheptanone, followed by the addition of acetic anhydride and cyanide ion. The resulting product is then hydrolyzed to yield CPCA. This synthesis method has been optimized to produce high yields of pure CPCA, making it a valuable tool for scientific research.
Scientific Research Applications
CPCA has been used extensively in scientific research to investigate the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a key regulator of cell signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and cardiovascular disease. CPCA has been shown to inhibit N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide activity in vitro and in vivo, making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in these diseases.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.